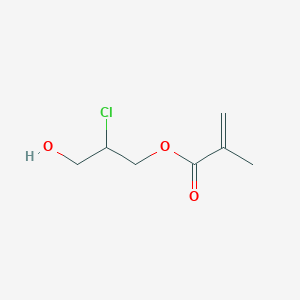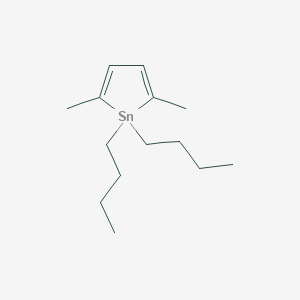
1,1-Dibutyl-2,5-dimethyl-1H-stannole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutyl-2,5-dimethyl-1H-stannole is an organotin compound characterized by its unique stannole ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dibutyl-2,5-dimethyl-1H-stannole typically involves the reaction of stannous chloride with butyl lithium and 2,5-dimethyl-1,3-butadiene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibutyl-2,5-dimethyl-1H-stannole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
1,1-Dibutyl-2,5-dimethyl-1H-stannole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent.
Medicine: Its derivatives are being studied for their potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC
Mécanisme D'action
The mechanism by which 1,1-dibutyl-2,5-dimethyl-1H-stannole exerts its effects involves interaction with molecular targets such as enzymes and cellular membranes. The stannole ring structure allows it to form stable complexes with various biomolecules, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
- 1,1-Dibutyl-2,5-diphenyl-1H-stannole
- 1,1-Dibutyl-2,5-diethyl-1H-stannole
- 1,1-Dibutyl-2,5-dimethyl-1H-germole
Comparison: 1,1-Dibutyl-2,5-dimethyl-1H-stannole is unique due to its specific stannole ring structure and the presence of butyl and methyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it particularly useful in specialized applications .
Propriétés
Numéro CAS |
77214-60-9 |
|---|---|
Formule moléculaire |
C14H26Sn |
Poids moléculaire |
313.07 g/mol |
Nom IUPAC |
1,1-dibutyl-2,5-dimethylstannole |
InChI |
InChI=1S/C6H8.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h5-6H,1-2H3;2*1,3-4H2,2H3; |
Clé InChI |
HFFLEPRMVLDMFF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(C(=CC=C1C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


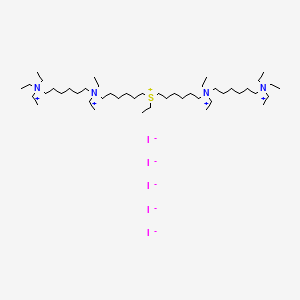
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)

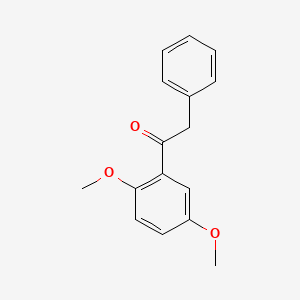
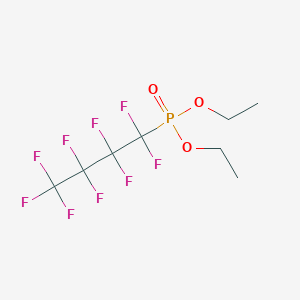
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
